

3-hydroxy-7-nitro-1H-benzimidazol-2-one crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Cat. No.: B055204

[Get Quote](#)

In-depth Technical Guide on the Crystal Structure Analysis of Nitro-Substituted 1H-benzimidazol-2-ones

Disclaimer: As of the latest available data, a complete, publicly accessible single-crystal X-ray diffraction study for **3-hydroxy-7-nitro-1H-benzimidazol-2-one** is not available in the surveyed scientific literature. Therefore, this technical guide utilizes the detailed crystal structure analysis of a closely related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The data and protocols presented herein are derived from the published study of TriNBO and serve as a representative example.[\[1\]](#)

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of nitro-substituted benzimidazolone derivatives.

Introduction to Nitro-Substituted Benzimidazolones

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of nitro groups to the benzimidazolone core can significantly influence the molecule's electronic properties, crystal packing, and biological activity. A detailed understanding of the three-dimensional structure through single-crystal X-ray diffraction is paramount for establishing structure-property relationships.

Crystallographic Data of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

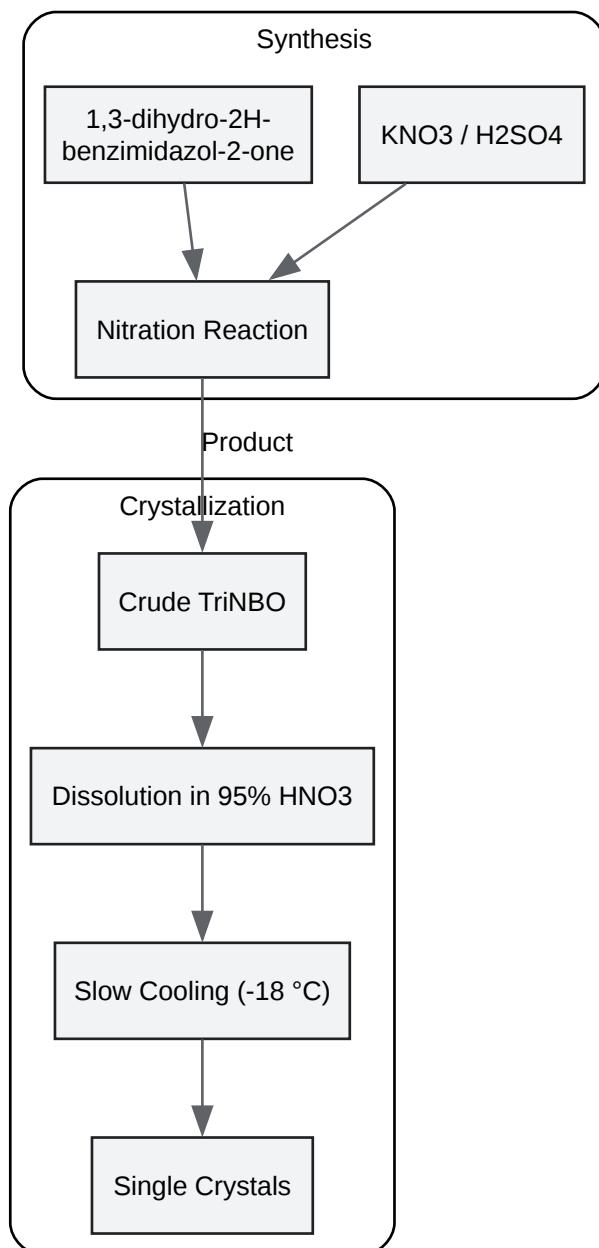
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of TriNBO.[\[1\]](#)

Parameter	Value
Chemical Formula	C7H3N5O7
Crystal System	Orthorhombic
Space Group	P 21 21 21
Crystal Density (at 173 K)	1.767 g/cm3
Crystal Habit	Yellow Prism

Key Geometric Parameters of TriNBO

The crystal structure of TriNBO reveals important details about its molecular geometry, particularly the orientation of the nitro groups relative to the benzimidazolone plane.[\[1\]](#)

Geometric Parameter	Value
Bond Lengths (Å)	
C4-N (Nitro Group)	1.427
C5-N (Nitro Group)	1.495
C6-N (Nitro Group)	1.471
Dihedral Angles (°)	
Dihedral angle of 4-NO ₂ and benzimidazol-2-one plane	7.26
Dihedral angle of 5-NO ₂ and benzimidazol-2-one plane	88.85
Dihedral angle of 6-NO ₂ and benzimidazol-2-one plane	14.42

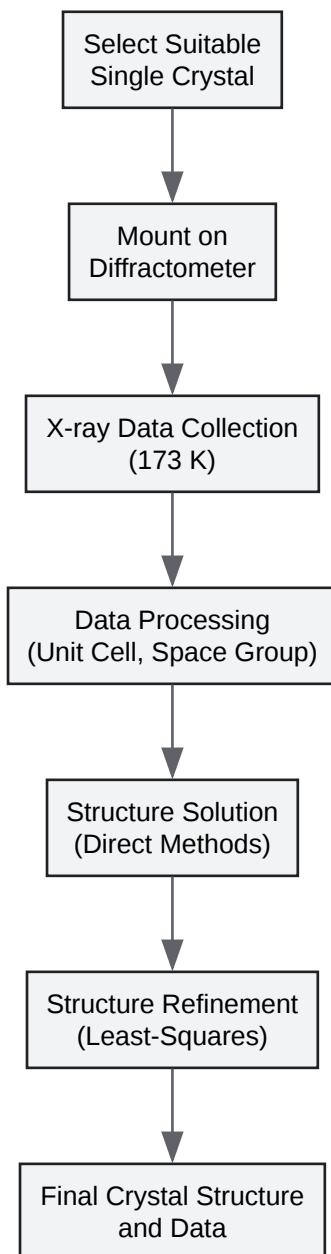

Experimental Protocols

Synthesis and Crystallization

A general approach to the synthesis of nitro-substituted 1,3-dihydro-2H-benzimidazol-2-ones involves the nitration of the parent benzimidazolone. In the case of TriNBO, the synthesis was achieved through a nitration reaction using potassium nitrate in sulfuric acid.[\[1\]](#)

Synthesis of TriNBO: 1,3-dihydro-2H-benzimidazol-2-one is added in small portions to a stirred and cooled solution of potassium nitrate in 98% sulfuric acid. The reaction mixture is then slowly warmed and stirred for several hours to achieve complete nitration.

Crystallization: Single crystals of TriNBO suitable for X-ray diffraction were obtained by the slow cooling and long-standing of a solution of the compound in 95% nitric acid in a freezer at -18 °C.[\[1\]](#) This non-ordinary solvent was chosen to prevent the formation of solvates in the crystal lattice.[\[1\]](#)

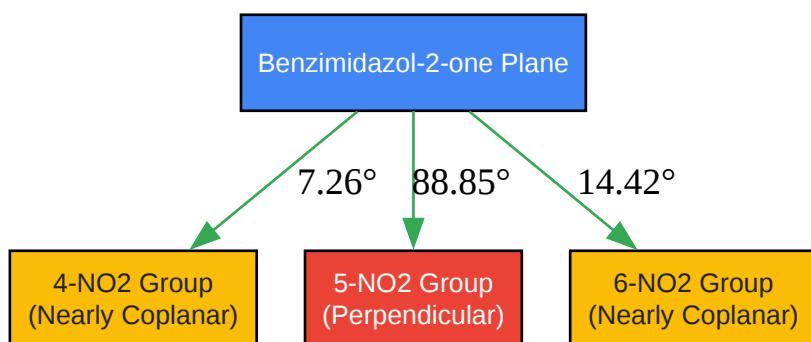

[Click to download full resolution via product page](#)

Synthesis and Crystallization Workflow for TriNBO.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

Data Collection and Structure Solution: For TriNBO, the data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms.^[1] The collected diffraction data is then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods and refined using full-matrix least-squares on F^2 . This process involves iteratively adjusting a model of the atomic positions until it best fits the experimental diffraction data.



[Click to download full resolution via product page](#)

Experimental Workflow for Single-Crystal X-ray Diffraction.

Structural Insights from TriNBO Analysis

The crystal structure analysis of TriNBO provides valuable insights into the molecule's conformation. The benzimidazolone core is essentially planar. The dihedral angles show that the nitro groups at positions 4 and 6 are nearly coplanar with the aromatic ring system, while the nitro group at position 5 is twisted significantly out of the plane.^[1] This out-of-plane orientation of the 5-nitro group is associated with a longer C-N bond, suggesting it is more susceptible to nucleophilic substitution reactions.^[1]

[Click to download full resolution via product page](#)

Relationship of Nitro Groups to the Benzimidazolone Plane in TriNBO.

Conclusion

While the specific crystal structure of **3-hydroxy-7-nitro-1H-benzimidazol-2-one** remains to be determined, the analysis of the closely related 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one provides a robust framework for understanding the structural chemistry of this class of compounds. The detailed crystallographic data and experimental protocols for TriNBO serve as a valuable reference for researchers working on the design, synthesis, and characterization of novel benzimidazolone derivatives. Future studies to obtain the crystal structure of **3-hydroxy-7-nitro-1H-benzimidazol-2-one** would be highly beneficial to further elucidate the impact of combined hydroxy and nitro substitution on the molecular and supramolecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-dihydro-5-nitro-2H-benzimidazol-2-one [webbook.nist.gov]
- To cite this document: BenchChem. [3-hydroxy-7-nitro-1H-benzimidazol-2-one crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055204#3-hydroxy-7-nitro-1h-benzimidazol-2-one-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com